

A Technical Guide to the Structural and Functional Divergence of Dexfenfluramine and Amphetamine

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Compound of Interest

Compound Name: *Dexfenfluramine hydrochloride*

Cat. No.: *B1670339*

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This technical guide provides an in-depth analysis of the structural and functional relationship between **dexfenfluramine hydrochloride** and amphetamine. While both compounds share a core phenylethylamine scaffold, minor structural modifications dramatically alter their pharmacological profiles, shifting the mechanism of action from a classic catecholaminergic stimulant to a selective serotonergic agent. This document outlines their structural distinctions, comparative mechanisms of action, and the experimental protocols used to elucidate these differences.

Structural Analysis: A Tale of Two Phenylethylamines

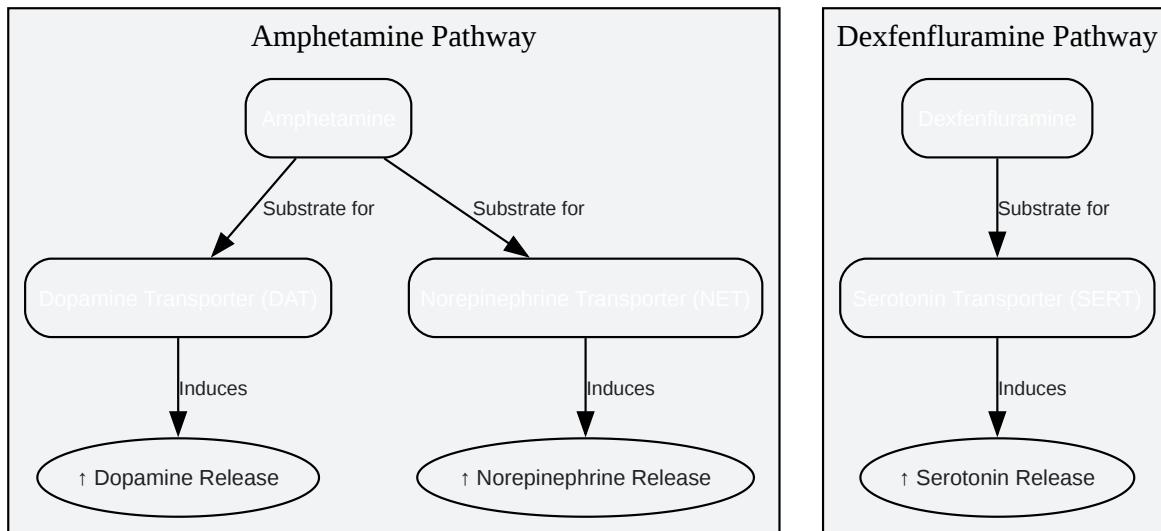
Dexfenfluramine and amphetamine are both derivatives of phenylethylamine, a foundational structure for many psychoactive compounds. Their structural similarity is the basis for their classification as substituted amphetamines. However, key differences in their molecular structure dictate their distinct interactions with monoamine transporters.

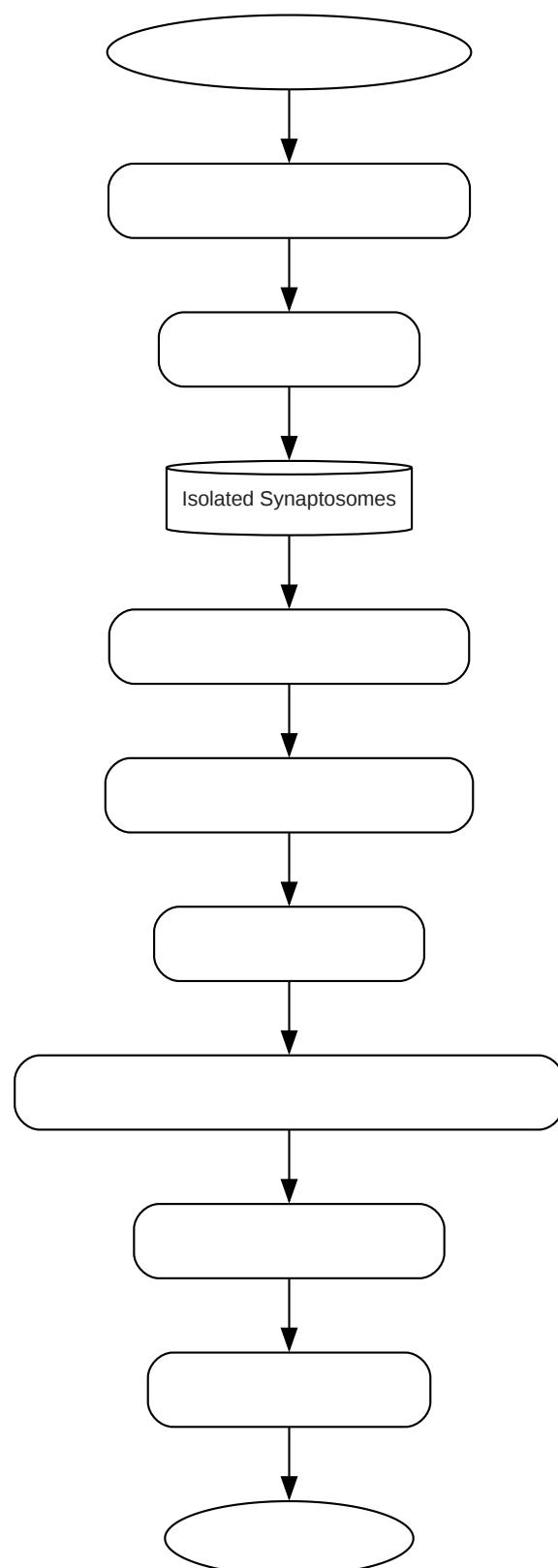
Core Structural Similarity: Both molecules possess a phenyl ring attached to an ethyl group with an amino group at the alpha position. This core structure is responsible for their ability to interact with monoamine transporters.

Key Structural Differences:

- Dexfenfluramine: Features a trifluoromethyl (-CF₃) group at the meta-position of the phenyl ring and an ethyl group attached to the terminal amine (N-ethyl).
- Amphetamine: Is an unsubstituted phenylethylamine at the phenyl ring and has a primary amine.

These substitutions are critical in determining the pharmacological specificity of each compound.



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